[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine
Description
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Properties
IUPAC Name |
(2-amino-5-ethylthiophen-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-8-7-9(10(12)16-8)11(14)13-3-5-15-6-4-13/h7H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHSDPZUYNXHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies, case analyses, and data tables.
Chemical Structure
The compound is characterized by the following structure:
Key Functional Groups:
- Thienyl ring: Contributes to the compound's electronic properties.
- Morpholine moiety: Known for enhancing solubility and biological activity.
- Ethyl side chain: May influence pharmacokinetics.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienylamine. For instance, a series of quinazoline derivatives demonstrated significant in vitro antitumor activity against various cancer cell lines, with some compounds showing GI50 values lower than standard chemotherapeutics like 5-FU .
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | GI50 (µM) | Comparison |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.47 | More potent than 5-FU (22.60 µM) |
| Compound B | A549 (Lung) | 7.24 | Similar binding mode to erlotinib |
| Compound C | HCT116 (Colon) | 14.12 | Selective for renal cancer |
Antimicrobial Activity
The compound's analogs have also been evaluated for antimicrobial properties. A study focused on N-benzylidenebenzohydrazide analogues found selective antibacterial activity against Gram-negative bacteria, suggesting that similar structural motifs may confer antimicrobial efficacy .
Table 2: Antimicrobial Activity Overview
| Compound | Microbe Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 19 |
| Compound E | K. pneumonia | 37.5 |
| Compound F | P. aeruginosa | 75 |
The biological activity of 5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienylamine is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity: Similar compounds have shown inhibition of critical enzymes in cancer cells and bacteria.
- Molecular Docking Studies: Computational analyses suggest that the compound may bind effectively to targets such as the ATP-binding site of kinases involved in cancer progression .
Case Studies
Case Study 1: Antitumor Efficacy in Melanoma
A study involving molecular docking and subsequent in vitro assays demonstrated that a related thienylamine derivative inhibited B-RAF kinase, leading to reduced growth in melanoma cell lines . This approach underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Antibacterial Screening
Another investigation assessed a series of thienyl derivatives against various bacterial strains, revealing significant activity against resistant strains such as MRSA and E. coli, with some compounds achieving MIC values as low as 19 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
